molecular formula C6H7NO B087338 2-Hydroxy-4-methylpyridine CAS No. 13466-41-6

2-Hydroxy-4-methylpyridine

Cat. No.: B087338
CAS No.: 13466-41-6
M. Wt: 109.13 g/mol
InChI Key: YBDRFJXGJQULGH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H7NO. It is formed by the tautomerization of 4-methylpyridine during the synthesis of bis aldehydes . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylpyridine can be synthesized through several methods. One common method involves the oxidation of 2-chloro-5-methylpyridine using an oxidant to obtain 2-chloro-5-methylpyridine oxynitride. This is followed by a nitration reaction using sulfuric acid and nitric acid to produce 2-chloro-4-nitro-5-methylpyridine nitrogen oxide. The nitrogen oxide is then reduced using a reducing agent to yield 2-chloro-4-amino-5-methylpyridine. Finally, under the action of a strong alkali, 2-hydroxy-4-amino-5-methylpyridine is obtained .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is designed to be environmentally friendly, with mild conditions, high production safety, and minimal waste .

Chemical Reactions Analysis

Acid-Base Behavior and Tautomerism

The hydroxyl group at C2 exhibits weakly acidic properties (pKa ≈ 9.1) , allowing deprotonation under basic conditions to form a resonance-stabilized enolate. This tautomerization between the keto (2-hydroxyl) and enol (2-oxo) forms enhances its nucleophilicity, facilitating reactions such as O-alkylation and condensation .

Key Observations

  • Predominantly exists in the keto form in aqueous solutions .

  • Forms stable hydrogen-bonded dimers in the solid state .

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, particularly under basic or alkylating conditions.

O-Alkylation

This compound reacts with alkyl halides (e.g., methyl iodide) in the presence of a base to form ether derivatives. For example:

2 Hydroxy 4 methylpyridine CH3IBase2 Methoxy 4 methylpyridine HI\text{2 Hydroxy 4 methylpyridine CH}_3\text{I}\xrightarrow{\text{Base}}\text{2 Methoxy 4 methylpyridine HI}

This reaction is critical in synthesizing intermediates for pharmaceuticals like Piroxicam , a nonsteroidal anti-inflammatory drug .

Acylation

Acetylation with acetic anhydride yields the corresponding ester:

2 Hydroxy 4 methylpyridine CH3CO 2O2 Acetoxy 4 methylpyridine\text{2 Hydroxy 4 methylpyridine CH}_3\text{CO }_2\text{O}\rightarrow \text{2 Acetoxy 4 methylpyridine}

These derivatives are used as ligands in catalytic systems .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via the hydroxyl oxygen and pyridinic nitrogen.

Example Metal Complexes

Metal IonCoordination ModeApplication
Cu(II)N,O-chelationCatalytic oxidation reactions
Fe(III)Bridging ligandMaterial science

Condensation Reactions

This compound undergoes condensation with aldehydes to form Schiff bases, which are precursors for bioactive molecules. For instance:

2 Hydroxy 4 methylpyridine RCHO2 RCH N 4 methylpyridine\text{2 Hydroxy 4 methylpyridine RCHO}\rightarrow \text{2 RCH N 4 methylpyridine}

Such reactions are exploited in synthesizing Pyrazinamide , an anti-tuberculosis drug .

Oxidation and Stability

While stable under ambient conditions, the compound reacts with strong oxidizing agents (e.g., H2_2O2_2, KMnO4_4) to yield pyridine carboxylic acids. For example:

2 Hydroxy 4 methylpyridineKMnO4,H+Nicotinic acid derivatives\text{2 Hydroxy 4 methylpyridine}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{Nicotinic acid derivatives}

Oxidation pathways are influenced by the methyl group’s electron-donating effect .

Dye Chemistry

Reaction with diazonium salts produces azo dyes, which are structurally stabilized by the pyridine ring .

Comparative Reactivity of Methylpyridine Derivatives

CompoundReactivity SiteKey Reaction
This compoundC2-OH, C4-CH3_3O-Alkylation, coordination
4-MethylpyridineC4-CH3_3Radical oxidation
2-Amino-4-methylpyridineC2-NH2_2Inhibitor synthesis

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxy-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in the formation of biologically active molecules.

Case Study: Synthesis of Pyridinylimidazoles

A notable study optimized the synthesis of pyridinylimidazole-type compounds using this compound as a starting material. The optimized protocol enhanced yields significantly, demonstrating its utility in developing potent inhibitors for therapeutic applications . The biological data indicated that specific enantiomers exhibited increased potency, highlighting the importance of this compound in drug development.

Agricultural Applications

The compound is also utilized in the agricultural sector as an intermediate for pesticides and herbicides. Its derivatives are known to possess herbicidal properties, making them valuable in crop protection strategies.

Patent Insights

A patent describes processes for preparing 2-hydroxy-4-substituted pyridines, emphasizing their role as intermediates in the synthesis of fine chemicals, including agricultural chemicals . This underscores the compound's significance in developing effective agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various analytical methods, including chromatography and spectroscopic techniques. Its ability to form complexes with metal ions enhances its application in metal ion detection and quantification.

Application Example: Chromatography

The compound has been utilized in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, showcasing its versatility in laboratory settings .

Biological Research

Recent studies have explored the biological activities of this compound and its derivatives. Research indicates potential antioxidant and anti-inflammatory properties, making it a candidate for further investigation in biomedical research.

Study on Antioxidant Activity

A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential applications in health supplements and therapeutic agents against oxidative stress-related diseases .

Material Science

In material science, this compound has been investigated for its role in synthesizing polymers and other materials with specific properties.

Research on Polymer Synthesis

Research findings indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, paving the way for innovative material applications .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-4-methylpyridine is unique due to its specific tautomeric form and the position of the hydroxyl and methyl groups on the pyridine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2-Hydroxy-4-methylpyridine (also known as 4-Methyl-2(1H)-pyridinone) is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including phytotoxicity, antimicrobial effects, and potential therapeutic applications.

This compound is formed through the tautomerization of 4-methylpyridine and has the chemical formula C6_6H7_7NO. It is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

1. Phytotoxicity

Research indicates that this compound exhibits significant phytotoxic activity. A study evaluated its effects on several plant species, demonstrating that it can inhibit the growth of dicotyledonous plants more effectively than monocotyledonous ones. The compound showed a dose-dependent response, with an inhibition rate ranging from 38.6% to 74.5% on various species tested, including Ipomoea grandifolia, Cucumis sativus, and Sorghum bicolor at specific concentrations .

Plant Species Inhibition Rate (%)
Ipomoea grandifolia38.6 - 74.5
Cucumis sativusModerate
Sorghum bicolor51.6 - 46.8

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

3. Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases. Additionally, its analgesic effects have been noted, indicating that it may serve as a pain relief agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL. The results highlighted its potential as a natural preservative in food products .

Case Study 2: Phytotoxicity Assessment

In another investigation focusing on the phytotoxic effects of this compound, researchers treated seedlings of various species with different concentrations of this compound. The findings indicated a clear structure-activity relationship, where modifications to the pyridine ring significantly influenced phytotoxicity levels .

The biological activities of this compound are attributed to its ability to interact with various biological targets. For example, its structure allows it to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors involved in inflammation and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Hydroxy-4-methylpyridine?

  • Methodology : The compound can be synthesized via Negishi cross-coupling strategies or bromination/tosyloxylation of precursors followed by cyclization with amino-methylpyridines. For instance, this compound (CAS 13466-41-6) is commercially available as a starting material for bipyridine synthesis, as demonstrated in bipyridine preparation workflows . Researchers should validate purity using HPLC or NMR before use.

Q. How should this compound be handled and stored to maintain stability?

  • Guidelines : Store in a cool, dry environment (<25°C) away from incompatible materials like strong acids, bases, or oxidizing agents. Use inert gas (e.g., nitrogen) purging for long-term storage to prevent degradation. Safety data sheets recommend handling with PPE (gloves, lab coats, goggles) and working in a fume hood due to potential toxicity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Approach :

  • FT-IR/Raman : Identify functional groups (e.g., hydroxyl, pyridine ring vibrations) and tautomeric forms (2-pyridone vs. hydroxyl-pyridine) .
  • NMR : Use 1^1H and 13^{13}C NMR to confirm molecular structure and substituent positions.
  • X-ray crystallography : Resolve crystal structure and hydrogen-bonding networks in solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibrium data for this compound?

  • Strategies :

  • Experimental : Combine variable-temperature NMR and UV-Vis spectroscopy to monitor tautomer ratios under different conditions (solvent polarity, pH) .
  • Computational : Employ DFT calculations to predict energetically favored tautomers and compare with experimental results .
    • Note : Discrepancies may arise from solvent effects or measurement techniques; always cross-validate with multiple methods.

Q. What strategies optimize this compound as a ligand in transition metal complexes?

  • Design Considerations :

  • Coordination Studies : Test binding modes (O vs. N-donor) with metals like Cu(II) or Fe(III) using molar ratio methods and Job’s plot analyses .
  • Stability Constants : Determine via potentiometric titrations. Adjust pH to favor deprotonation for stronger metal-ligand interactions .
  • Application Example : Copper(II) complexes with hydroxyl-pyridine derivatives show distinct magnetic and spectral properties, relevant to catalysis or bioinorganic studies .

Q. What are common pitfalls in scaling reactions involving this compound, and how can they be mitigated?

  • Challenges & Solutions :

  • Purity Degradation : Monitor batch consistency using LC-MS; impurities from incomplete synthesis can alter reactivity .
  • Solvent Compatibility : Avoid protic solvents (e.g., water) if tautomer-sensitive reactions are critical. Use anhydrous DMF or THF for reproducibility .
  • Safety : Scale up in controlled environments with emergency protocols for spills or exposure, as acute toxicity data remain incomplete .

Properties

IUPAC Name

4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDRFJXGJQULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299790
Record name 2-Hydroxy-4-methylpyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91914-05-5, 13466-41-6
Record name 2-Pyridinol, 4-methyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Hydroxy-4-methylpyridine
2-Hydroxy-4-methylpyridine
2-Hydroxy-4-methylpyridine
2-Hydroxy-4-methylpyridine
2-Hydroxy-4-methylpyridine
2-Hydroxy-4-methylpyridine

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